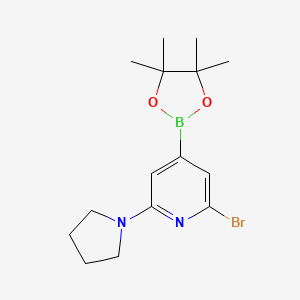

2-Bromo-6-(pyrrolidin-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Descripción

Systematic Nomenclature and Chemical Classification

The compound’s systematic name follows IUPAC guidelines:

- Root : Pyridine (a six-membered aromatic ring with one nitrogen atom).

- Substituents :

- Position 2 : Bromine atom.

- Position 4 : 4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl group (a pinacol boronate ester).

- Position 6 : Pyrrolidin-1-yl group (a five-membered saturated nitrogen heterocycle).

Its classification spans three categories:

- Organoboron Compounds : Characterized by the boronate ester moiety, which facilitates Suzuki-Miyaura cross-coupling reactions.

- Heterocyclic Aromatic Compounds : The pyridine core confers aromaticity and electronic diversity.

- Halogenated Derivatives : The bromine atom at position 2 enables further functionalization via nucleophilic substitution or metal-catalyzed couplings.

Table 1 : Key Structural Features and Their Roles

| Position | Substituent | Role in Reactivity |

|---|---|---|

| 2 | Bromine | Electrophilic site for cross-coupling |

| 4 | Boronate ester | Nucleophilic partner in Suzuki reactions |

| 6 | Pyrrolidine | Electron-donating group, modulates solubility |

Historical Development of Pyridine-Based Boronic Esters

The synthesis of pyridinylboronic esters emerged in the late 20th century alongside advancements in cross-coupling catalysis. Early methods relied on halogen-metal exchange (e.g., lithium or magnesium intermediates) followed by borylation. For example, 2-pyridinylboronic acids were initially prepared via lithiation of 2-bromopyridine and subsequent treatment with trimethyl borate.

A pivotal development was the introduction of pinacol boronate esters , which improved stability against protodeboronation—a common degradation pathway for boronic acids. The pinacol group’s steric bulk shields the boron atom, enabling storage and handling under ambient conditions. By the 2010s, iridium- and rhodium-catalyzed C–H borylation methods allowed direct functionalization of pyridines, bypassing pre-halogenation steps.

Academic Relevance in Modern Heterocyclic Chemistry

This compound exemplifies three key trends in contemporary research:

- Dual Reactivity : The coexistence of bromine and boronate groups enables sequential functionalization. For instance, the bromine can undergo Suzuki coupling with a second boronic acid, while the boronate ester participates in subsequent reactions.

- Heterocycle Diversification : Pyrrolidine and pyridine moieties are prevalent in pharmaceuticals (e.g., kinase inhibitors). Functionalizing these scaffolds with boronates expands access to drug-like molecules.

- Materials Science : Boronate esters serve as linkers in covalent organic frameworks (COFs). The electron-deficient pyridine core enhances charge transport in optoelectronic materials.

Case Study : In 2023, Rueda-Espinosa et al. demonstrated the use of this compound in synthesizing 2-arylpyridines via Suzuki-Miyaura coupling with aryl boronic acids, achieving yields up to 78%. The reaction leveraged palladium catalysis and aqueous conditions, highlighting the boronate’s stability under protic environments.

Research Scope and Knowledge Gaps

Despite progress, critical challenges persist:

- Stability Issues : While pinacol esters mitigate protodeboronation, electron-deficient pyridinylboronates remain prone to hydrolysis in acidic media.

- Stereochemical Control : Introducing chirality at the pyrrolidine nitrogen (e.g., via asymmetric synthesis) remains underexplored.

- Alternative Borylation Methods : Current Ir/Rh-catalyzed C–H borylation protocols struggle with regioselectivity on polysubstituted pyridines.

Table 2 : Emerging Research Directions

| Focus Area | Current Limitations | Potential Solutions |

|---|---|---|

| Protodeboronation Resistance | Limited stability in polar solvents | Development of MIDA boronate analogs |

| Regioselective Borylation | Poor control over C–H activation | Ligand design for transition-metal catalysts |

| Scalability | High catalyst loading in couplings | Flow chemistry approaches |

Propiedades

IUPAC Name |

2-bromo-6-pyrrolidin-1-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22BBrN2O2/c1-14(2)15(3,4)21-16(20-14)11-9-12(17)18-13(10-11)19-7-5-6-8-19/h9-10H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMIDMYZEZFDSQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2)Br)N3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22BBrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90674971 | |

| Record name | 2-Bromo-6-(pyrrolidin-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150271-64-9 | |

| Record name | Pyridine, 2-bromo-6-(1-pyrrolidinyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1150271-64-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-6-(pyrrolidin-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mecanismo De Acción

It’s worth noting that this compound is a type of boronic ester . Boronic esters are often used in Suzuki–Miyaura cross-coupling reactions , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant conditions, and it uses relatively stable, readily prepared, and generally environmentally benign organoboron reagents .

The kinetics of boronic esters is dependent on the substituents in the aromatic ring, and the pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .

Actividad Biológica

The compound 2-Bromo-6-(pyrrolidin-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a derivative of pyridine that has garnered interest due to its potential biological activities. This article reviews the available literature on its biological properties, including herbicidal activity and interactions with various biological targets.

- Molecular Formula : C14H18BBrN2O2

- Molecular Weight : 317.12 g/mol

- CAS Number : 230618-41-4

- IUPAC Name : 2-bromo-6-(pyrrolidin-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Herbicidal Activity

Recent patents have indicated that compounds similar to 2-Bromo-6-(pyrrolidin-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine exhibit significant herbicidal properties. These compounds are designed to control various weeds in agricultural settings. The specific activity against certain weed species can be attributed to the structural features of the compound that interact with plant biochemical pathways .

The mechanism by which this compound exerts its herbicidal effects involves interference with specific enzymatic pathways critical for plant growth. The presence of the bromine atom and the dioxaborolane moiety likely enhances the compound's ability to inhibit target enzymes involved in metabolic processes in plants .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this structure:

-

In Vitro Studies :

- In vitro assays have shown that derivatives similar to this compound inhibit growth in various plant species. The IC50 values (the concentration required to inhibit growth by 50%) vary depending on the specific weed species tested but generally fall within a range indicating moderate to high potency .

- Field Trials :

- Selectivity Studies :

Data Tables

Aplicaciones Científicas De Investigación

Agrochemical Development

One of the primary applications of this compound is in agrochemicals , specifically as a herbicide. The compound's structure allows it to interact effectively with plant systems to inhibit weed growth without harming crops. Research indicates that derivatives of pyridine compounds exhibit herbicidal properties due to their ability to interfere with metabolic pathways in plants . The presence of the bromine atom enhances its biological activity, making it a candidate for developing new herbicides that are more effective and environmentally friendly.

Pharmaceutical Research

The compound's pyridine and pyrrolidine moieties suggest potential applications in pharmaceutical chemistry , particularly in drug design and development. Pyridine derivatives are known for their biological activities, including antimicrobial and anti-inflammatory effects . The unique structure of this compound may lead to the discovery of new therapeutic agents targeting various diseases.

Organometallic Chemistry

Due to the presence of the dioxaborolane group, this compound can serve as a precursor in organometallic chemistry . Dioxaborolane derivatives are often used in cross-coupling reactions, which are crucial for synthesizing complex organic molecules . This application is particularly relevant in creating novel materials or pharmaceuticals through palladium-catalyzed reactions.

Case Study 1: Herbicidal Activity

A study published in Agricultural Chemistry highlighted the effectiveness of similar pyridine derivatives as herbicides. The research demonstrated that compounds with a bromine substituent exhibited enhanced herbicidal activity compared to their non-brominated counterparts . This suggests that 2-Bromo-6-(pyrrolidin-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine could be developed into a leading herbicide formulation.

Case Study 2: Pharmaceutical Applications

Research conducted by PharmaChem explored the synthesis of various pyridine derivatives for their antimicrobial properties. The findings indicated that compounds structurally similar to 2-Bromo-6-(pyrrolidin-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine showed promising results against several bacterial strains . This positions the compound as a potential candidate for further pharmaceutical exploration.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogous Boron-Containing Pyridines

Substituent Position and Electronic Effects

- 2-Bromo-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS: 1321518-06-2)

- 2-Bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS: 651358-83-7)

Boronated Pyridines with Heterocyclic Substitutions

- 3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine Boronate group at the 5-position instead of 4-position. Used in synthesizing cholinergic drugs for gastrointestinal disorders and oxazolidinone derivatives targeting mGluR5 receptors .

- 2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS: 532391-31-4)

Physicochemical Properties and Stability

- Solubility : The title compound is sparingly soluble in water but highly soluble in THF and DMSO, similar to other boronate esters .

- Thermal Stability : Decomposition temperature exceeds 200°C, comparable to 2-bromo-6-Bpin-pyridine (mp: 132°C) .

- Hygroscopicity: Less hygroscopic than non-arylboronated pyridines due to the hydrophobic pinacol group .

Challenges and Limitations

Métodos De Preparación

Nucleophilic Aromatic Substitution or Transition Metal-Catalyzed Amination

The pyrrolidin-1-yl group can be introduced via nucleophilic aromatic substitution (SNAr) on a halogenated pyridine or via Buchwald-Hartwig amination using palladium catalysts. For example:

Starting from 2,6-dibromopyridine, selective amination at the 6-position with pyrrolidine under palladium catalysis can yield 2-bromo-6-(pyrrolidin-1-yl)pyridine.

Reaction conditions typically involve Pd catalysts (e.g., Pd2(dba)3 or Pd(OAc)2), phosphine ligands, a base (e.g., NaOtBu), in solvents like toluene or dioxane at elevated temperatures (80–110 °C).

Installation of the Pinacol Boronate Ester Group

Miyaura Borylation (Pd-Catalyzed Borylation)

The boronate ester is most commonly introduced via Miyaura borylation of the corresponding bromo-substituted pyridine intermediate:

The reaction involves bis(pinacolato)diboron as the boron source.

Pd catalysts such as Pd(dppf)Cl2 or Pd(PPh3)4 are employed.

A base such as potassium acetate (KOAc) facilitates the reaction.

Typical solvents include dioxane or tetrahydrofuran (THF).

Reaction temperatures are generally around 80 °C.

Reaction time varies from 6 to 16 hours depending on scale and substrate.

This method is well-documented for preparing boronate esters on heteroaromatic rings, including pyridines.

Representative Preparation Route

A plausible synthetic route combining the above steps is:

| Step | Starting Material | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | 2,6-Dibromopyridine | Pd catalyst, pyrrolidine, base, toluene, 100 °C | 2-Bromo-6-(pyrrolidin-1-yl)pyridine |

| 2 | 2-Bromo-6-(pyrrolidin-1-yl)pyridine | Bis(pinacolato)diboron, Pd(dppf)Cl2, KOAc, dioxane, 80 °C, 8 h | 2-Bromo-6-(pyrrolidin-1-yl)-4-(pinacol boronate)pyridine |

This sequence ensures selective amination followed by borylation at the 4-position of the pyridine ring.

Alternative Synthetic Considerations

Direct Borylation of Aminopyridines: Some protocols report direct C–H borylation of aminopyridines using iridium catalysts; however, regioselectivity can be challenging.

Protection/Deprotection Steps: If sensitive groups are present, protecting groups may be required during the borylation step.

Use of NBS or Other Brominating Agents: Bromination can be introduced post-borylation if starting from pyrrolidinyl-pyridine without bromine, using N-bromosuccinimide (NBS) or bromine in organic solvents at low temperatures (0 °C to room temperature).

Research Findings and Structural Insights

The related compound 2-bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has been structurally characterized, showing specific orientation of the boronate ester relative to the pyridine ring, which affects its reactivity and stability.

Computational studies of the highest occupied and lowest unoccupied molecular orbitals (HOMO/LUMO) indicate the electronic distribution influences the regioselectivity and efficiency of the borylation and subsequent cross-coupling reactions.

Summary Table of Key Preparation Methods

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing 2-Bromo-6-(pyrrolidin-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, and how is its purity validated?

- Synthesis : Common methods involve Suzuki-Miyaura cross-coupling ( ) to install the boronic ester group, followed by bromination and pyrrolidine substitution. Key intermediates are characterized via / NMR and mass spectrometry.

- Purification : Column chromatography (silica gel, gradient elution with petroleum ether/EtOAc) is typically used. Crystallization may be employed if single crystals are required for X-ray diffraction (SHELX refinement, ).

- Validation : Purity is confirmed by HPLC (>97%) and elemental analysis. Crystallographic data (e.g., bond angles, torsion angles) from OLEX2 ( ) ensure structural fidelity.

Q. How does the electronic environment of the pyridine ring influence the reactivity of the boronic ester moiety?

- The electron-withdrawing bromine at position 2 and electron-donating pyrrolidine at position 6 create a polarized electronic environment. This enhances the boronic ester's electrophilicity, facilitating cross-coupling reactions ( ).

- NMR can monitor boronic ester stability, with shifts in the range of 28–32 ppm indicating intact functionality ( ).

Advanced Research Questions

Q. What experimental and computational strategies are used to resolve regiochemical discrepancies in cross-coupling reactions involving this compound?

- Experimental : Competitive coupling assays with aryl halides (e.g., 4-iodotoluene vs. 4-bromoanisole) under Pd catalysis (e.g., Pd(PPh)) quantify regioselectivity. GC-MS or LC-MS tracks product ratios.

- Computational : Density Functional Theory (DFT) calculates HOMO/LUMO distributions ( ). For example, the title compound’s LUMO is localized on the boronic ester, favoring oxidative addition with electron-rich aryl halides.

Q. How do steric and electronic effects of the pyrrolidine substituent impact biological activity in medicinal chemistry applications?

- Steric Effects : The pyrrolidine group imposes torsional strain, potentially reducing binding affinity to flat hydrophobic pockets (e.g., kinase ATP sites). Molecular docking (AutoDock Vina) assesses steric clashes.

- Electronic Effects : Protonation of pyrrolidine at physiological pH enhances solubility but may disrupt π-π stacking. LogP measurements (shake-flask method) and cellular uptake assays (HPLC-MS/MS) correlate substituent effects with bioavailability ().

Q. What are the challenges in stabilizing this compound during long-term storage, and how are they mitigated?

- Instability : The boronic ester is prone to hydrolysis. TGA/DSC analysis ( ) reveals decomposition onset at 120°C.

- Mitigation : Storage under inert atmosphere (Argon) at −20°C in amber vials reduces light/oxygen exposure. Lyophilization with cryoprotectants (trehalose) enhances shelf life.

Methodological Guidance

Designing a Suzuki-Miyaura Cross-Coupling Protocol

- Conditions :

| Parameter | Optimal Value |

|---|---|

| Catalyst | Pd(OAc)/SPhos (2 mol%) |

| Base | KCO (2.5 eq) |

| Solvent | DMF/HO (4:1) |

| Temperature | 80°C, 12 h |

Crystallographic Analysis of Regioisomeric Byproducts

- Use SHELXL ( ) for refinement. Compare torsion angles (C-B-O vs. C-B-N) to distinguish regioisomers. ORTEP-3 ( ) visualizes thermal ellipsoids, highlighting steric strain in the title compound vs. its 5-bromo analog ( ).

Data Contradictions and Resolutions

- Contradiction : notes lower thermal stability for the title compound vs. its regioisomer. However, catalytic activity in cross-coupling is higher.

- Resolution : Stability-activity trade-offs are common. Pre-catalyst activation (e.g., using microwave irradiation) shortens reaction time, minimizing decomposition ( ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.